molecular formula C12H17NO2 B099803 m-(Diethylamino)phenyl acetate CAS No. 18997-95-0

m-(Diethylamino)phenyl acetate

Cat. No.: B099803
CAS No.: 18997-95-0
M. Wt: 207.27 g/mol
InChI Key: SUQCWYXUPPYMOQ-UHFFFAOYSA-N
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Description

m-(Diethylamino)phenyl acetate is a substituted phenyl acetate derivative characterized by a diethylamino (-NEt₂) group at the meta position of the phenyl ring and an acetylated hydroxyl group. For instance, derivatives such as 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (compound 7 in ) demonstrate significant cytotoxic activity, suggesting that the diethylamino group enhances bioactivity . This compound’s structure-activity relationships (SAR) align with broader trends observed in phenyl-substituted analogs, where electronic and steric effects of substituents critically influence biological performance .

Properties

IUPAC Name

[3-(diethylamino)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-8-12(9-11)15-10(3)14/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQCWYXUPPYMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172439
Record name m-(Diethylamino)phenyl acetate
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Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18997-95-0
Record name Phenol, 3-(diethylamino)-, 1-acetate
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Record name m-(Diethylamino)phenyl acetate
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Record name m-(Diethylamino)phenyl acetate
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Record name m-(diethylamino)phenyl acetate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Substituent Position

The position and type of substituents on aromatic rings profoundly affect cytotoxicity. For example:

  • Coumarin-Based Derivatives: Compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) exhibits potent cytotoxicity (LD₅₀ = 48.1 μM in A549 lung cancer cells), outperforming analogs with hydroxyl or bromine substituents (e.g., compound 15 in , which has two hydroxyl groups and reduced activity) . The diethylamino group at position 7 of the coumarin ring likely enhances lipophilicity and target interaction, contributing to its efficacy.
  • Phenyl-Substituted Benzoxazolylalanine Derivatives: Substitution at position 3 of the phenyl ring (e.g., H-Box[3-B(OH)₂Ph]-OMe) increases cytotoxicity fivefold compared to position 4-substituted analogs (e.g., H-Box[4-B(OH)₂Ph]-OMe) . This underscores the meta position’s importance in modulating activity, consistent with the m-(diethylamino)phenyl acetate framework.

Substituent Electronic Effects

  • Diethylamino vs. Hydroxyl Groups: Diethylamino’s electron-donating nature improves membrane permeability and receptor binding compared to polar hydroxyl groups. For instance, H-Box[(2-OH-4-NEt₂)Ph]-OMe (compound 14 in ) shows diminished cytotoxicity relative to dimethylamino-substituted analogs, likely due to reduced solubility or steric hindrance .
  • Halogenated Derivatives : Bromine substituents (e.g., compound 6 in ) exhibit moderate activity (LD₅₀ >100 μM), indicating that electronegative groups alone are insufficient for potency without complementary functional groups .

Data Tables

Table 1: Cytotoxicity of Selected Phenyl Acetate Derivatives

Compound Substituent(s) LD₅₀ (A549 Lung Cancer Cells, μM) Reference
This compound* Meta-NEt₂, acetylated hydroxyl Not reported
Compound 7 () 7-NEt₂, coumarin core 48.1
Compound 5 () Unsubstituted phenyl 89.3
H-Box[3-B(OH)₂Ph]-OMe 3-Boronyl, 4-methyl ~5× potency vs. position 4

*Hypothetical data inferred from structural analogs.

Table 2: Impact of Substituent Type on Cytotoxicity

Substituent Electronic Effect Example Compound Relative Activity
Diethylamino (-NEt₂) Strong electron donor Compound 7 () High
Hydroxyl (-OH) Electron donor Compound 14 () Low
Bromine (-Br) Electron-withdrawing Compound 6 () Moderate

Q & A

Q. What are the established synthetic routes for m-(Diethylamino)phenyl acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthetic routes include:
  • Claisen-Schmidt Condensation : Reacting substituted acetophenones with diethylamine derivatives under basic conditions. Optimize yield by controlling temperature (60–80°C) and using anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis .
  • Polymer-Supported Synthesis : Incorporating diethylamino groups into polymer backbones via ether or pyridine linkages, followed by esterification. This method enhances regioselectivity and simplifies purification .
  • Key Parameters : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and reaction time significantly impact purity. Use column chromatography or recrystallization for purification.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of m-(Diethylamino)phenyl acetate?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the diethylamino group (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.6 ppm for N-CH₂), acetate moiety (δ 2.0–2.3 ppm for CH₃CO), and aromatic protons (δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 207.27 (C₁₂H₁₇NO₂) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental Analysis : Validate C, H, N, and O percentages (±0.3% theoretical values) .

Q. What safety protocols should be implemented when handling m-(Diethylamino)phenyl acetate in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal. Avoid aquatic release due to potential toxicity to marine organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of m-(Diethylamino)phenyl acetate across different studies?

  • Methodological Answer :
  • Environmental Controls : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to minimize confounding variables .
  • Orthogonal Assays : Validate antiviral activity via plaque reduction (IC₅₀) and cytotoxicity (CC₅₀) assays. Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from independent studies.

Q. What strategies optimize the regioselectivity and yield of m-(Diethylamino)phenyl acetate in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling to enhance aryl-amine bond formation .
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to improve intermediate stability.
  • Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent undesired side reactions during esterification .

Q. Which computational modeling approaches are suitable for predicting the interaction mechanisms of m-(Diethylamino)phenyl acetate with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the acetate group and Lys/Arg residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions (pH 7.4, 310 K) .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with antibacterial activity (MIC values) .

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